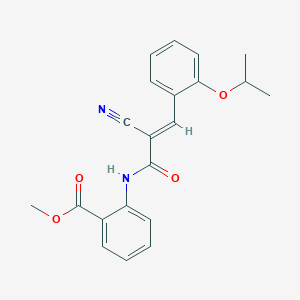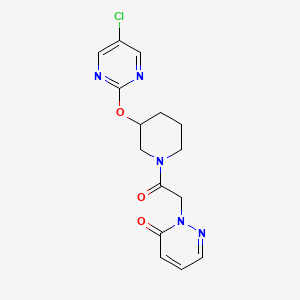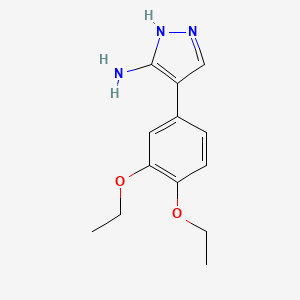
N-(2-カルバモイルエチル)オキサゾリジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylethyl)oxazolidinone is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.157. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylethyl)oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylethyl)oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
N-(2-カルバモイルエチル)オキサゾリジノン誘導体は、強力な抗菌特性を示します。オキサゾリジノン系薬物の先駆けであるリネゾリドは、オキサゾリジノン環を薬効団として含む最初の承認薬です。 リネゾリドは、メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性腸球菌(VRE)などのグラム陽性菌に対して効果的です 。研究者は、効力を向上させ、耐性発生の可能性を抑制した新規誘導体の探索を続けています。
抗結核の可能性
オキサゾリジノンは、結核の治療に有望であることが示されています。マイコバクテリウム・ツベルクローシスに対する活性を考えると、新たな抗結核薬の候補として魅力的です。 臨床現場ではまだ広く使用されていませんが、継続的な研究により、その有効性を最適化しようとしています .
抗がん用途
研究によると、N-(2-カルバモイルエチル)オキサゾリジノン誘導体は、抗がん特性を持っています。研究者は、乳がん、肺がん、大腸がんなど、さまざまな癌細胞株に対する影響を調査してきました。 これらの化合物は、癌細胞の増殖と増殖を妨げる可能性があります .
抗炎症作用
オキサゾリジノン骨格には、抗炎症作用の可能性があります。これらの化合物は、特定の経路を調節することで、さまざまな疾患に関連する炎症を軽減する可能性があります。 作用機序を完全に理解するためには、さらなる研究が必要です .
神経疾患
新たな証拠から、オキサゾリジノンが神経疾患に役割を果たす可能性があることが示されています。研究者は、アルツハイマー病やパーキンソン病などの神経変性疾患に対する影響を調査してきました。 これらの化合物は、神経細胞の機能に影響を与え、神経毒性を防ぐ可能性があります .
代謝性疾患
N-(2-カルバモイルエチル)オキサゾリジノン誘導体は、代謝性疾患に影響を与える可能性があります。グルコース代謝、脂質調節、インスリン感受性への影響は、現在も精力的に研究されています。 これらの化合物は、糖尿病や肥満などの疾患に対する新しい治療戦略を提供する可能性があります .
作用機序
Target of Action
N-(2-carbamoylethyl)oxazolidinone, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of these compounds is the bacterial ribosome, specifically the 50S subunit .
Mode of Action
The mode of action of N-(2-carbamoylethyl)oxazolidinone involves inhibiting protein synthesis in bacteria . It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
The biochemical pathways affected by N-(2-carbamoylethyl)oxazolidinone are primarily those involved in protein synthesis . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation process, preventing the bacteria from producing essential proteins . This disruption can lead to downstream effects such as impaired cellular function and eventual cell death .
Pharmacokinetics
Oxazolidinones, including N-(2-carbamoylethyl)oxazolidinone, exhibit a favourable pharmacokinetic profile . They have excellent bioavailability and good tissue and organ penetration . .
Result of Action
The result of N-(2-carbamoylethyl)oxazolidinone’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from carrying out essential cellular functions . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of N-(2-carbamoylethyl)oxazolidinone can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(2-carbamoylethyl)oxazolidinone is a metabolite of acrylamide, a compound that is widely found in fried foods and cigarettes . It is produced through a metabolic pathway involving the enzyme glutathione S-transferase
Cellular Effects
The cellular effects of N-(2-carbamoylethyl)oxazolidinone are not well-documented. Given its role as a metabolite of acrylamide, it may share some of acrylamide’s cellular effects. Acrylamide is known to have neurotoxic and carcinogenic effects
Molecular Mechanism
The molecular mechanism of action of N-(2-carbamoylethyl)oxazolidinone is not well-understood. As a metabolite of acrylamide, it may share some of acrylamide’s mechanisms of action. Acrylamide is metabolized in vivo by two pathways, one of which involves biotransformation via cytochrome P450 2E1 to produce glycidamide, and the other involves coupling to glutathione in the presence of glutathione S-transferase .
Metabolic Pathways
N-(2-carbamoylethyl)oxazolidinone is involved in the metabolic pathway of acrylamide. Acrylamide is metabolized in vivo by two pathways, one of which involves biotransformation via cytochrome P450 2E1 to produce glycidamide, and the other involves coupling to glutathione in the presence of glutathione S-transferase .
特性
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVTWSSVGPXZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127914-05-0 |
Source


|
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)




![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)



![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
